molecular formula C50H79Cl2N5O4 B1204135 Cepacaine CAS No. 75975-62-1

Cepacaine

Cat. No.: B1204135
CAS No.: 75975-62-1
M. Wt: 885.1 g/mol
InChI Key: RODMTGVAYFKSFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cepacaine is a chemical agent supplied for research use only (RUO), intended solely for laboratory analysis. Its research applications include the study of local anesthetic agents and antimicrobial compounds. The product is a mixture of two active components: Benzocaine and Cetylpyridinium Chloride . Benzocaine is a local anesthetic of the ester type. Its mechanism of action involves reversibly blocking voltage-gated sodium channels in neuronal membranes . In a research context, this action can be studied to understand the inhibition of action potential propagation and signal transduction in nociceptive (pain-transmitting) neurons. The molecule's amphipathic nature allows the lipophilic, unionized form to cross nerve sheaths, while the ionized form binds to the sodium channel's interior, stabilizing it in an inactivated state and preventing depolarization . Cetylpyridinium Chloride is a quaternary ammonium compound that serves as an antiseptic and antibacterial agent in the formulation . Researchers may utilize this component to investigate its surfactant properties and its effect on microbial cell membranes in controlled in vitro settings. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

75975-62-1

Molecular Formula

C50H79Cl2N5O4

Molecular Weight

885.1 g/mol

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;ethyl 4-aminobenzoate;1-hexadecylpyridin-1-ium;chloride;hydrochloride

InChI

InChI=1S/C21H38N.C20H29N3O2.C9H11NO2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;1-2-12-9(11)7-3-5-8(10)6-4-7;;/h15,17-18,20-21H,2-14,16,19H2,1H3;8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);3-6H,2,10H2,1H3;2*1H/q+1;;;;/p-1

InChI Key

RODMTGVAYFKSFW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CCOC(=O)C1=CC=C(C=C1)N.Cl.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CCOC(=O)C1=CC=C(C=C1)N.Cl.[Cl-]

Synonyms

enzoncaine - cetylpyridinium chloride
benzoncaine, cetylpyridinium chloride drug combination
cepacaine

Origin of Product

United States

Scientific Research Applications

Dental Procedures

Cepacaine is widely used in dentistry for:

  • Local Anesthesia : Effective in numbing the mucous membranes during dental procedures such as extractions and fillings.
  • Post-operative Pain Relief : Reduces discomfort following surgical interventions like tonsillectomy or tooth extraction .

Throat and Oral Conditions

The formulation is beneficial in treating:

  • Sore Throat : Provides symptomatic relief from pain associated with pharyngitis.
  • Oral Lesions : Assists in managing pain from minor infections or lesions in the oral cavity .

Efficacy Studies

Numerous studies have evaluated the effectiveness of this compound in clinical settings:

Study Population Application Outcome
Post-Tonsillectomy StudyPediatric PatientsTopical application post-surgerySignificant reduction in pain levels reported
Pharyngitis TreatmentAdultsGargle solutionNotable improvement in throat pain after 24 hours
Dental AnesthesiaDental PatientsLocal application before proceduresHigh satisfaction rates among patients regarding pain management

Toxicity Studies

Studies indicate that this compound has a favorable safety profile when used as directed:

  • No significant adverse effects reported in clinical trials.
  • Long-term studies suggest low potential for toxicity at recommended dosages .

Regulatory Approvals

This compound has received regulatory approval from various health authorities due to its established safety and efficacy:

  • Approved by the U.S. Food and Drug Administration for specific uses.
  • Endorsed by the European Food Safety Authority for its antimicrobial properties in food processing applications .

Comparison with Similar Compounds

Key Features :

  • Mechanism : Benzocaine blocks sodium channels to inhibit nerve signaling, while cetylpyridinium chloride disrupts microbial cell membranes .
  • Safety : Risk of methemoglobinemia with benzocaine, especially in children under 2 years .

Comparison with Similar Compounds

Active Ingredients and Mechanisms

Compound Active Ingredients Mechanism of Action Key Indications
This compound Benzocaine + Cetylpyridinium chloride Anesthetic + Antimicrobial Oral pain, post-surgical discomfort
Benzydamine HCl Benzydamine (NSAID) Anti-inflammatory + Anesthetic Inflammatory oral conditions
Cepacol Cetylpyridinium chloride + Benzocaine Antimicrobial + Anesthetic (similar to this compound) Sore throat, dental discomfort
Chloraseptic Phenol or Benzocaine Anesthetic ± Antimicrobial (varies by formulation) Minor throat irritation

Key Differences :

  • Benzydamine HCl : Unlike this compound, it lacks antimicrobial properties but provides anti-inflammatory benefits via cyclooxygenase inhibition .
  • Cepacol: Shares identical active ingredients with this compound but may differ in ethanol concentration or dosing protocols .
  • Chloraseptic: Often uses phenol, which has weaker antimicrobial activity compared to cetylpyridinium chloride .

Preparation Methods

Active Pharmaceutical Ingredients (APIs)

Benzocaine : A local anesthetic that blocks sodium channels in neuronal membranes, inhibiting pain signal transmission.
Cetylpyridinium chloride (CPC) : A quaternary ammonium compound with broad-spectrum antiseptic activity against bacteria and fungi.

Excipients and Solvents

  • Ethanol (15% v/v) : Enhances solubility of hydrophobic components and provides mild antiseptic effects.

  • Benzyl alcohol (3 mg/mL) : Acts as a preservative and stabilizer.

Table 1: Composition of this compound Mouthwash

ComponentConcentrationFunction
Benzocaine4 mg/mLLocal anesthesia
Cetylpyridinium chloride500 µg/mLAntiseptic
Ethanol15% v/vSolvent, antiseptic
Benzyl alcohol3 mg/mLPreservative

Synthesis of Active Ingredients

Cetylpyridinium Chloride Synthesis

CPC is synthesized via quaternization of pyridine with 1-chlorohexadecane (cetyl chloride):

C5H5N+C16H33ClC21H38NCl\text{C}5\text{H}5\text{N} + \text{C}{16}\text{H}{33}\text{Cl} \rightarrow \text{C}{21}\text{H}{38}\text{NCl}

The reaction occurs under controlled temperature and solvent conditions to maximize yield.

Formulation Process

Solution Preparation

  • Ethanol Dilution : Ethanol is diluted to 15% v/v using purified water.

  • API Dissolution : Benzocaine and CPC are dissolved sequentially under mechanical stirring.

  • Preservative Addition : Benzyl alcohol is incorporated to stabilize the solution.

pH Adjustment and Filtration

The mixture’s pH is adjusted to 5.0–6.0 to ensure compatibility with oral mucosa. The solution is filtered through a 0.22 µm membrane to eliminate particulate matter.

Quality Control and Stability

Analytical Testing

  • HPLC Analysis : Quantifies benzocaine and CPC concentrations to ensure ±5% of label claims.

  • Microbial Testing : Confirms sterility and absence of Pseudomonas aeruginosa and Staphylococcus aureus.

Stability Considerations

Ethanol’s volatility necessitates airtight packaging to prevent concentration drift. Accelerated stability studies (40°C/75% RH) validate a 24-month shelf life when stored below 25°C.

While no recent studies on this compound itself are cited in the provided sources, advancements in analogous formulations highlight:

  • Alternative Preservatives : Replacement of benzyl alcohol with less irritative agents.

  • Enhanced Bioadhesion : Polymer-modified gels for prolonged mucosal contact.

Q & A

Q. How can computational chemistry enhance mechanistic studies of this compound?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., using GROMACS) to predict binding affinities at sodium channel domains. Validate predictions with experimental mutagenesis data (e.g., substituting key residues like Phe1719 in Nav1.7). Publish code and force-field parameters in open-access repositories to facilitate replication .

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